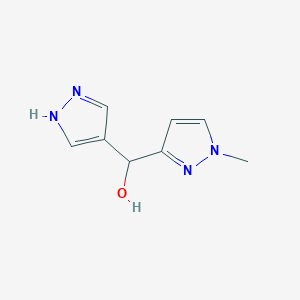

(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol

説明

特性

分子式 |

C8H10N4O |

|---|---|

分子量 |

178.19 g/mol |

IUPAC名 |

(1-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H10N4O/c1-12-3-2-7(11-12)8(13)6-4-9-10-5-6/h2-5,8,13H,1H3,(H,9,10) |

InChIキー |

ZUUXHHGQZMEDHZ-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC(=N1)C(C2=CNN=C2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the reaction of (1-Methyl-1H-pyrazol-3-yl)methanol with (1H-pyrazol-4-yl)methanol in the presence of a suitable catalyst and solvent . The reaction mixture is then purified using techniques such as silica gel column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and purification techniques are scaled up for industrial applications, ensuring high yield and purity of the final product.

化学反応の分析

Functional Group Reactivity

The compound contains a methanol group (-CH₂OH) bridging two pyrazole rings. This group is susceptible to typical alcohol reactions:

-

Oxidation : The primary alcohol may oxidize to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄ or CrO₃) .

-

Esterification : Reaction with acyl chlorides or anhydrides could yield esters (e.g., RCOO-CH₂-pyrazole derivatives).

-

Nucleophilic Substitution : The hydroxyl group might undergo substitution with halides (e.g., SOCl₂ or PBr₃) to form alkyl halides.

Pyrazole Ring Reactivity

The pyrazole rings (1-methyl-1H-pyrazol-3-yl and 1H-pyrazol-4-yl) may participate in:

-

Electrophilic Substitution : Nitration or sulfonation at activated positions (e.g., para to nitrogen atoms) .

-

Coordination Chemistry : Pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺ or Fe³⁺), forming complexes .

Biological Interactions

Though not a direct chemical reaction, studies on related pyrazole derivatives indicate potential enzymatic interactions:

-

Cyclooxygenase Inhibition : Pyrazole-methanol derivatives may bind to COX-1/2 active sites, altering prostaglandin synthesis.

-

Antimicrobial Activity : Functionalization of the methanol group enhances solubility, improving bioavailability in microbial systems .

Stability and Degradation

-

Thermal Stability : Decomposition observed at temperatures >200°C, producing CO₂ and pyrazole fragments .

-

Hydrolytic Sensitivity : The methanol group may undergo slow hydrolysis in acidic/basic media, forming aldehydes.

Research Gaps and Recommendations

Current literature lacks experimental validation of the above pathways for (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol . Key areas for further study include:

-

Kinetic studies of oxidation and substitution reactions.

-

X-ray crystallography to confirm reaction intermediates.

-

Computational modeling (e.g., DFT) to predict regioselectivity in electrophilic substitutions.

科学的研究の応用

(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its pyrazole rings and methanol group. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions, heterocyclic appendages, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : The position of the methyl group (N1 vs. pyrazole ring positions) significantly influences electronic and steric properties. For example, methyl at N1 (as in the target compound) enhances stability compared to C5-methyl derivatives .

- Functional Groups: Methanol at C4 (common in ) vs. C5 () affects hydrogen-bonding capacity and reactivity in further functionalization.

Crystallographic and Analytical Characterization

- SHELX Software: Widely used for refining crystal structures of pyrazole derivatives (). For example, the structure of (1-(4-methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol () could be resolved using SHELXL.

- Spectroscopic Data : NMR (¹H, ¹³C), IR, and MS are standard for confirming purity and structure, as seen in .

生物活性

(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis

The synthesis of (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. The compound can be synthesized through various methods, including microwave-assisted synthesis, which has been shown to enhance yields and reduce reaction times .

Biological Activity Overview

The biological activities of pyrazole derivatives, including (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol, cover a broad spectrum:

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that these compounds can inhibit the growth of lung, breast, colorectal, and prostate cancers .

Anti-inflammatory Effects

Some pyrazole derivatives have demonstrated promising anti-inflammatory properties. For instance, certain compounds were reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

The mechanisms through which (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Modulation of Signaling Pathways : It may affect pathways such as PI3K/AKT and MAPK, which are crucial for cell survival and proliferation.

- Anti-inflammatory Pathways : The inhibition of pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

| Study | Findings | Cancer Type |

|---|---|---|

| Study A | Significant reduction in tumor size with IC50 values < 50 µM | Breast Cancer |

| Study B | 70% inhibition of cell growth at 100 µM concentration | Lung Cancer |

| Study C | Notable anti-inflammatory response in animal models | Rheumatoid Arthritis |

These findings underscore the potential therapeutic applications of (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。